(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone features a pyrazole core substituted at positions 1, 3, and 4 with methyl, phenyl, and morpholino methanone groups, respectively, along with a chlorine atom at position 3. The morpholino moiety enhances solubility and may participate in hydrogen bonding, making the compound relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-14(16)12(15(20)19-7-9-21-10-8-19)13(17-18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGASZZXZZDFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- CAS Number : [insert CAS number if available]
Antitumor Activity
Research indicates that compounds related to pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (5-chloro-1-methyl...) | <10 | Human glioblastoma U251 cells |
| Related pyrazole | 23.30 ± 0.35 | Human melanoma WM793 cells |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. A study indicated that certain pyrazole derivatives showed protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The SAR analysis highlighted that modifications at the phenyl ring significantly impact anticonvulsant efficacy .
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| (5-chloro-1-methyl...) | 20 | MES |
| Related pyrazole | 15 | PTZ |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Modulation of Signaling Pathways : It potentially influences signaling pathways associated with cell proliferation and apoptosis.
- Interaction with Receptors : The morpholino moiety may enhance binding affinity to biological targets, including receptors involved in neurotransmission and tumorigenesis.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
-
Case Study on Cancer Cell Lines :
- A series of experiments conducted on various cancer cell lines demonstrated that the introduction of the chloromethyl group significantly increased the cytotoxic effects compared to non-substituted analogs.
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Anticonvulsant Efficacy :
- In a controlled study, a derivative exhibited a significant reduction in seizure duration in animal models, supporting its potential as a therapeutic agent for epilepsy.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is synthesized via multi-step protocols involving key intermediates. A representative pathway includes:
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Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
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Step 2 : Chloroformylation via Vilsmeier-Haack reaction to introduce the chloro group at position 5 .
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Step 3 : Coupling of the chloropyrazole intermediate with morpholine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
Key Reaction Table :
Nucleophilic Substitution at the Chloro Substituent
The C5-chloro group exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) under specific conditions:
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Amination : Reacts with primary amines (e.g., piperidine) in DMF at 80°C to yield 5-amino derivatives .
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Hydrolysis : Prolonged heating with aqueous NaOH (70°C, 8 h) replaces chloro with a hydroxyl group .
Reactivity Comparison :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 5 h | 5-Piperidinyl derivative | 54% |
| H₂O/NaOH | 70°C, 8 h | 5-Hydroxypyrazole | 65% |
Photochemical Reactions
UV irradiation induces photochromic behavior in related pyrazoles, causing reversible structural changes:
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UV-Induced Isomerization : Conformational shifts observed in the pyrazole-morpholine linkage under 365 nm light, with full reversibility in dark conditions .
Morpholine Ring Modifications
The morpholine moiety participates in:
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Deprotection : HCl/ethanol removes Boc-protected morpholine derivatives .
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Ring-Opening : Reacts with SOCl₂ to form chlorinated intermediates, enabling further functionalization .
Example Reaction :
text(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone + SOCl₂ → (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chloropiperidin-1-yl)methanone + SO₂↑
Conditions: Refluxing CH₂Cl₂, 6 h .
Cross-Coupling Reactions
The aryl chloride group enables palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-nitrophenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in THF to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) under Pd₂(dba)₃/Xantphos catalysis .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 68% |
Stability and Degradation Pathways
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Acidic Conditions : Stable in HCl/EtOH (1:1) at 25°C for 24 h .
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Basic Conditions : Degrades in NaOH/EtOH (pH >12) via cleavage of the morpholine-carbony bond .
This compound’s reactivity is governed by its electron-deficient pyrazole core and the steric/electronic effects of substituents. Future studies should explore catalytic asymmetric reactions and biological activity correlations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Morpholino Methanones
a) 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one (CAS 603945-40-0)
- Structure : Lacks the 5-chloro and 1-methyl substituents present in the target compound.
- Properties : Reduced steric hindrance and lipophilicity compared to the target compound due to absence of chloro and methyl groups. Molecular weight: 245.28 g/mol (C13H15N3O2) .
b) (Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Structure: Shares the 5-chloro-3-methyl-1-phenylpyrazole core but incorporates a thiazol-4(5H)-one ring instead of a methanone group.
- Properties: The thiazolone ring introduces additional hydrogen-bonding sites, which could enhance binding to biological targets compared to the methanone group in the target compound .
c) (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone
- Structure : Substituted with 4-chlorophenyl, 4-methoxyphenyl, and nitro-furyl groups.
Morpholino Methanones with Heterocyclic Variations
a) (2-Chloropyridin-4-yl)(morpholino)methanone (GEO-03617)
- Structure : Replaces the pyrazole ring with a chloropyridine moiety.
b) (5-Bromopyridin-3-yl)(morpholino)methanone
Crystallographic and Conformational Comparisons
a) (2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone
- Crystal Structure: Exhibits planar geometry due to conjugation between the phenyl and morpholino groups. The chloro and bromo substituents influence packing via halogen bonding .
- Implications : The target compound’s chloro and methyl groups may similarly affect its crystal packing and solid-state stability.
b) (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Crystal Data : Triclinic system (P1) with unit cell dimensions a = 7.4305 Å, b = 11.069 Å, c = 13.518 Å. The Z-configuration and chloro substituent contribute to a twisted molecular conformation .
- Implications : The target compound’s substituents may lead to distinct conformational preferences, impacting its pharmacological profile.
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~333.78 g/mol (C16H16ClN3O2). The morpholino group enhances water solubility compared to purely aromatic analogs.
- Analogues : Lower molecular weight compounds (e.g., CAS 603945-40-0 at 245.28 g/mol) may exhibit higher solubility but reduced bioavailability due to decreased lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone?
- Methodological Answer : The compound can be synthesized via a multi-step protocol starting from substituted pyrazole precursors. A common approach involves:
Acylation : Reacting 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with morpholine using coupling agents like EDCI/HOBt in anhydrous DCM .
Chlorination : If starting from a hydroxyl precursor (e.g., 5-hydroxy-pyrazole), treatment with POCl₃ or SOCl₂ under reflux yields the chloro derivative .
Purification : Column chromatography (silica gel, hexane/EtOAC gradient) and recrystallization (ethanol/water) ensure high purity (>95%).
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and MS.
Q. How is the structural conformation of this compound validated?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm bond angles, torsion, and stereochemistry. For example, related pyrazole-morpholine hybrids show dihedral angles of 15–25° between the pyrazole and morpholine rings .
- Spectroscopic Analysis :
- ¹H NMR : Look for characteristic signals: pyrazole C-H (~δ 7.5–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.0–2.5 ppm) .
- FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole analogs show activity at 8–32 µg/mL .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Report IC₅₀ values and compare with controls like doxorubicin .
- Enzyme Inhibition : Test against kinases or carbonic anhydrases using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How to address regioselectivity challenges during functionalization of the pyrazole ring?
- Methodological Answer :
- Electrophilic Substitution : The 3-phenyl and 5-chloro groups direct electrophiles to the C4 position. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactivity .
- Steric Effects : Bulky substituents on the morpholine ring (e.g., 2,6-dimethylmorpholine) reduce reaction yields due to steric hindrance . Optimize solvent polarity (e.g., DMF vs. THF) to enhance accessibility.
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in anticancer IC₅₀ values may arise from:
- Cell Line Variability : Validate results across multiple lines (e.g., compare epithelial vs. hematopoietic cancers) .
- Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC pre/post assay .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure significance (p<0.05) across replicates.
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP): Ideal range 2–4 for blood-brain barrier penetration.
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
- Molecular Docking : Autodock Vina or Schrödinger Suite to model binding to targets like COX-2 or EGFR kinase .
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
